tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
“tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1289387-44-5 . It has a molecular weight of 240.35 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial components of many natural products and therapeutically relevant compounds. The process offers a general approach to access these structures, underscoring the importance of tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate in the synthesis of N-heterocyclic compounds with potential pharmacological applications (Philip et al., 2020).
Environmental Occurrence and Fate of SPAs
Synthetic phenolic antioxidants (SPAs), including compounds related to tert-butyl structures like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in various industrial and commercial products to prevent oxidative reactions and prolong shelf life. Studies have shown the detection of SPAs in different environmental matrices, indicating their widespread dispersion due to their use in industrial applications. The investigation into the environmental occurrence, human exposure, and toxicity of these SPAs has led to recommendations for future research directions, highlighting the need for developing novel SPAs with low toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).
Synthetic Routes of Vandetanib
The synthesis of vandetanib, a therapeutically significant compound, demonstrates the application of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in pharmaceutical manufacturing. Different synthetic routes have been analyzed to find suitable industrial production methods. The study highlights a synthetic approach that involves substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield vandetanib, showing a preference for methods that offer higher yields and commercial value in manufacturing scale (Mi, 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold is valued for efficiently exploring the pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of molecules, and enhancing three-dimensional coverage. The review of bioactive molecules featuring the pyrrolidine ring, including its derivatives like pyrrolizines and pyrrolidine-2,5-diones, underscores the versatility of this compound in drug discovery processes. The synthesis and functionalization of pyrrolidine rings, including proline derivatives, are discussed, highlighting the impact of stereoisomers and spatial orientation of substituents on biological activity (Li Petri et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRRQAVVRXZUMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693565 |
Source
|
Record name | tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-44-5 |
Source
|
Record name | tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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